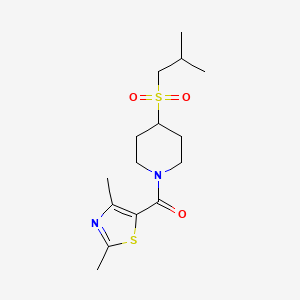

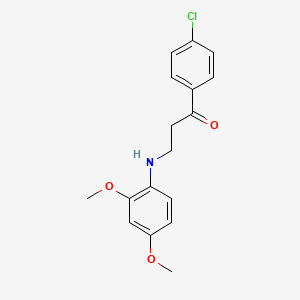

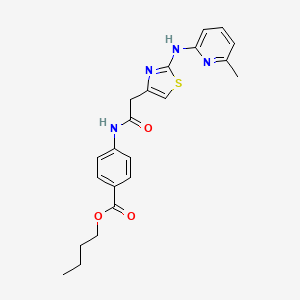

(2,4-Dimethylthiazol-5-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds to "(2,4-Dimethylthiazol-5-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone" has been reported in the literature. For instance, a modified Mannich condensation was used to synthesize 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one, which involved the reaction of 2,4-dichlorobenzaldehyde, 3-pentanone, and ammonium acetate in ethanol. The yield of the pale yellow powder was 56% after recrystallization with ethanol . Similarly, a series of (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones were synthesized, demonstrating the versatility of arylmethanones in producing compounds with potential pharmacological activities .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one was found to exist in a chair conformation with equatorial orientation of all substituents based on NMR data . In another study, the structure of [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime was confirmed by single crystal X-ray diffraction, revealing a chair conformation of the piperidine ring and a distorted tetrahedral geometry around the sulfur atom .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often include substitution reactions, as seen in the synthesis of [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, where a substitution reaction was performed with 2,5-Dichloro-benzenesulfonylchloride . The Mannich condensation used in the synthesis of 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one is another example of a chemical reaction used to construct the piperidin-4-one core .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been studied using various methods. The antioxidant efficacy of 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one was verified using DPPH and ABTS methods, indicating its potential as an antioxidant . The thermal properties of [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime were studied using thermogravimetric analysis, showing stability in the temperature range of 20-170°C . The electronic properties, such as the HOMO-LUMO energy gap, were also evaluated using density functional theory calculations, which support the experimental findings .

Aplicaciones Científicas De Investigación

Structural and Synthetic Studies

Thermal, Optical, and Structural Characterization : A compound with a piperidin-yl methanone structure was synthesized and characterized through spectroscopic techniques, X-ray diffraction, and thermal analysis. The study provided insights into the compound's thermal stability, molecular interactions, and electronic properties, highlighting its potential utility in material science and chemical synthesis (Karthik et al., 2021).

Antimicrobial Activity of Piperidine Derivatives : Research on piperidin-yl methanone derivatives demonstrated their antimicrobial activity, suggesting potential applications in developing new antimicrobial agents. This includes synthesis and in vitro evaluation against various bacterial and fungal strains, showcasing the therapeutic potential of these compounds in addressing infectious diseases (Patel et al., 2011).

Biological Research Applications

Antiproliferative Activity : Studies on derivatives of piperidin-yl methanone evaluated their antiproliferative effects on different carcinoma cell lines. These compounds were synthesized and tested for their ability to inhibit cell proliferation, indicating their relevance in cancer research and the possibility of developing new anticancer agents (Prasad et al., 2008).

Mecanismo De Acción

Mode of action

Many indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Biochemical pathways

Without specific information on this compound, it’s difficult to determine the exact biochemical pathways it might affect. Given the broad range of activities associated with indole derivatives , it’s likely that this compound could interact with multiple biochemical pathways.

Result of action

Based on the activities of other indole derivatives , it might have a range of potential effects, depending on its specific targets and mode of action.

Propiedades

IUPAC Name |

(2,4-dimethyl-1,3-thiazol-5-yl)-[4-(2-methylpropylsulfonyl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O3S2/c1-10(2)9-22(19,20)13-5-7-17(8-6-13)15(18)14-11(3)16-12(4)21-14/h10,13H,5-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQDMIIZKUAVBTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)S(=O)(=O)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,4-Dimethylthiazol-5-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-Cyanocyclopentyl)-2-[(2R,4R)-4-methoxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2524246.png)

![2-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B2524248.png)

![2-[(3,4-dimethoxybenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2524253.png)

![5-chloro-2-methoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2524262.png)

![N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2524266.png)